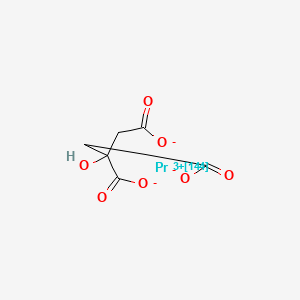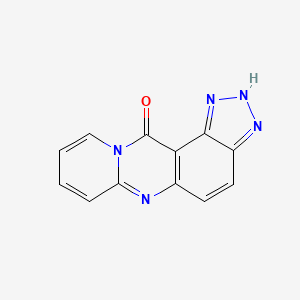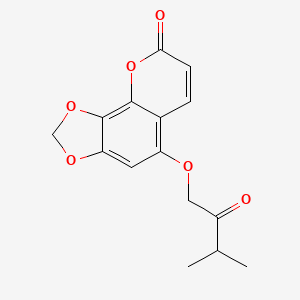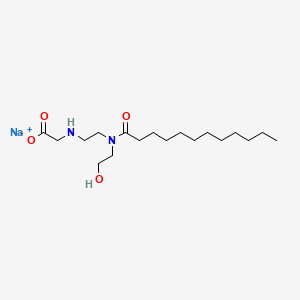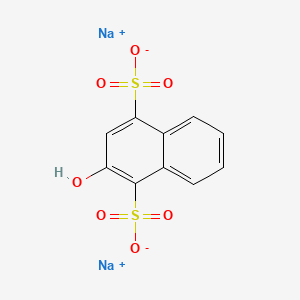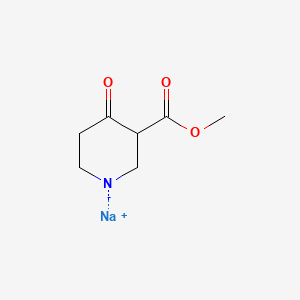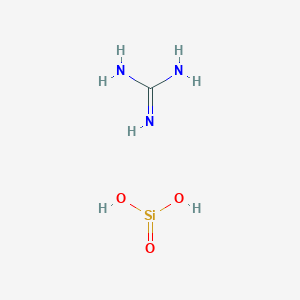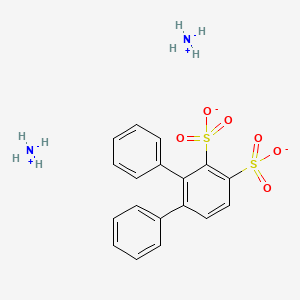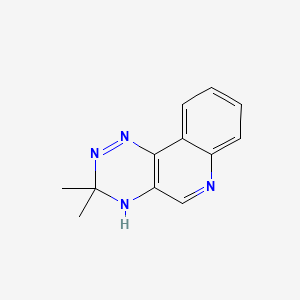
2,2-Dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene is a heterocyclic compound that features a unique structure with four nitrogen atoms integrated into a phenanthrene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethylimidazolidine with suitable reagents to form the desired tetraaza-phenanthrene structure. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2,2-Dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Shares a similar imidazole-based structure but with different functional groups.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness
2,2-Dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene is unique due to its tetraaza-phenanthrene framework, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
121845-94-1 |
|---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3,3-dimethyl-4H-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C12H12N4/c1-12(2)14-10-7-13-9-6-4-3-5-8(9)11(10)15-16-12/h3-7,14H,1-2H3 |
InChI Key |
BJDADNMWQXQSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=C(C3=CC=CC=C3N=C2)N=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



